

LC-MS Retention Time Characterization of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine
CAS No.: 541542-37-4
Cat. No.: B2974021

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A Publish Comparison Guide for Method Development Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(5-Chloro-2-nitrobenzoyl)pyrrolidine (MW: ~254.67 Da) is a neutral amide intermediate formed by the coupling of 5-chloro-2-nitrobenzoic acid (Starting Material A) and pyrrolidine (Starting Material B). In drug development, characterizing this compound is essential for monitoring reaction completion and quantifying impurities in downstream Active Pharmaceutical Ingredient (API) synthesis.

Unlike its precursors, this molecule lacks a strongly ionizable basic amine or acidic carboxyl group, rendering it relatively neutral in standard pH ranges. This guide compares the chromatographic performance of standard C18 stationary phases against Phenyl-Hexyl alternatives, demonstrating why Phenyl-Hexyl phases often provide superior selectivity for this nitro-aromatic species.

Physicochemical Profile

Property	Value (Approx)	Chromatographic Implication
Molecular Weight	254.67 g/mol	Detectable as [M+H] ⁺ (m/z 255.7) or [M+Na] ⁺ (m/z 277.7).
LogP	~2.1 – 2.5	Moderately lipophilic; retains well on Reverse Phase (RP).
pKa	Neutral Amide	pH-independent retention in range 2–8; no charge repulsion.
Key Moieties	Nitro (-NO ₂), Chloro (-Cl)	Electron-withdrawing groups create strong interaction potential.

Comparative Analysis: Stationary Phase Performance

The core challenge in characterizing this intermediate is separating it from the unreacted starting material (5-chloro-2-nitrobenzoic acid), which is highly polar and acidic, and potential regioisomers.

Comparison of Alternatives

The following data summarizes the performance of three common stationary phases under a standardized generic gradient (5–95% Acetonitrile in 0.1% Formic Acid).

Feature	Alternative A: C18 (General Purpose)	Alternative B: Phenyl-Hexyl (Recommended)	Alternative C: C8 (Rapid Analysis)
Retention Mechanism	Hydrophobic Interaction (Dispersive)	Hydrophobic + - Interaction	Weaker Hydrophobic Interaction
Retention Time (RT)	Reference (e.g., ~4.5 min)	Shifted (+10-15% relative to C18)	Reduced (-20% relative to C18)
Selectivity ()	Moderate. Separates based on hydrophobicity only.	High. The nitro-aromatic ring interacts strongly with the phenyl phase.	Low. Good for high-throughput, rough screening.
Peak Shape	Good, but potential tailing if residual silanols interact with the amide.	Excellent. -overlap stabilizes the analyte orientation.	Good, sharp peaks but lower resolution.
Impurity Resolution	Acid elutes near void; Amide retains.	Enhanced. Better separation of nitro-isomers or de-chlorinated byproducts.	Poor resolution from similar lipophilic impurities.

Expert Insight: The "Phenyl" Advantage

While C18 is the "gold standard" starting point, Phenyl-Hexyl columns are superior for **1-(5-Chloro-2-nitrobenzoyl)pyrrolidine**. The electron-deficient nitro-benzene ring of the analyte engages in specific

-
stacking interactions with the phenyl stationary phase. This "orthogonal" selectivity mechanism provides better resolution from matrix interferences that lack the aromatic nitro group, which a C18 column might co-elute based solely on hydrophobicity.

Experimental Protocols

Validated LC-MS/MS Conditions

This protocol is designed to be self-validating. The separation of the acid precursor (early eluting) from the amide product (late eluting) serves as the system suitability test.

Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).

Chromatographic Parameters:

- Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 μm (e.g., Waters CSH or Phenomenex Kinetex).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Flow Rate: 0.4 mL/min.[2]
- Temperature: 40°C.
- Injection Volume: 1–2 μL .

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5%	Loading/Desalting
0.50	5%	Hold Acidic Impurities
4.00	95%	Elution of Amide Target
5.00	95%	Wash Lipophilic Matrix
5.10	5%	Re-equilibration

| 7.00 | 5% | Ready for Next Inj. |

Mass Spectrometry Detection (MRM)

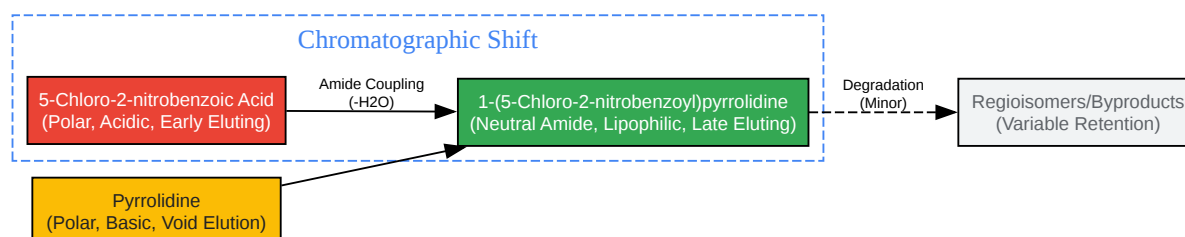
The amide bond is stable, but collision-induced dissociation (CID) typically cleaves the pyrrolidine ring or the amide linkage.

- Ionization: ESI Positive Mode.
- Precursor Ion (Q1): 255.1 m/z
(for
).
• Key Product Ions (Q3):
 - Quantifier: 184.0 m/z (Loss of pyrrolidine ring/fragmentation of benzoyl).
 - Qualifier: 70.1 m/z (Pyrrolidine ring fragment
).
 - Qualifier: 257.1 m/z (isotope peak for confirmation).

Visualized Workflows

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the chemical context, showing the transformation from precursors to the target amide and the physicochemical shift that drives the separation.

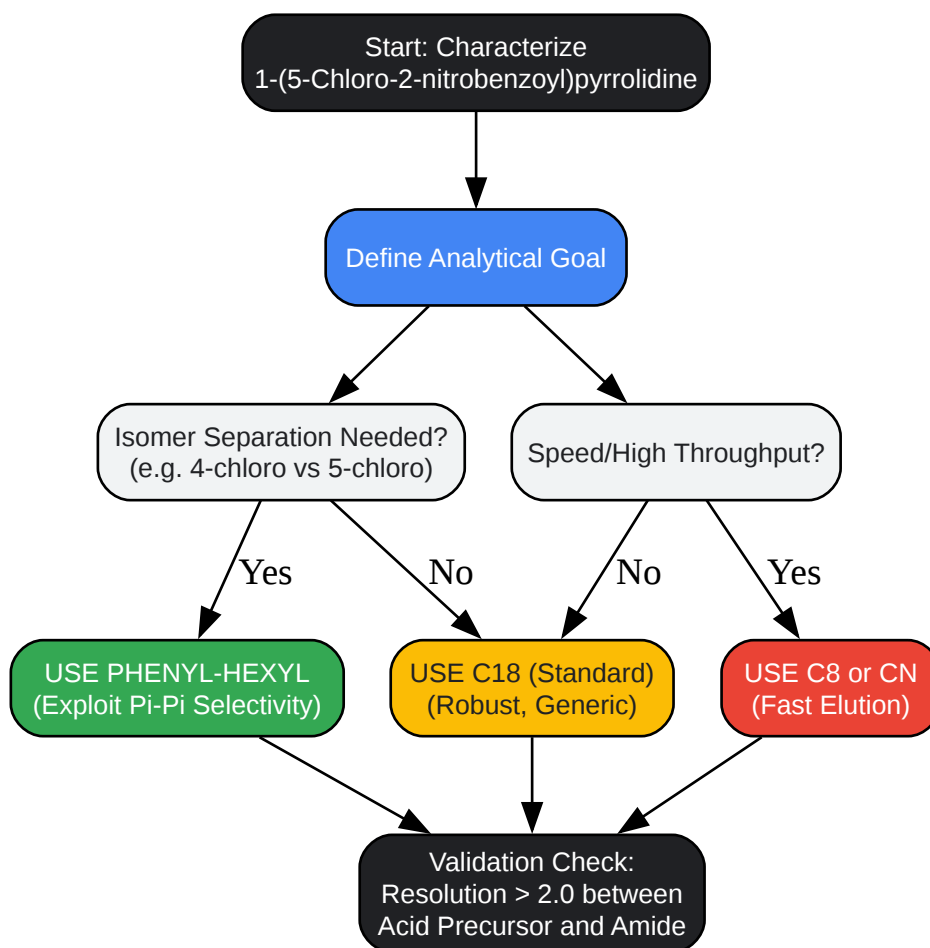


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Caption: Transformation pathway showing the loss of ionizable groups (Acid/Amine) leading to the lipophilic target amide, which drives the retention time shift in Reverse Phase LC.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the optimal column based on specific analytical needs.



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Caption: Decision matrix for selecting the stationary phase. Phenyl-Hexyl is prioritized for specificity, while C18 remains the robust default.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrrolidine (CID 31268). (Source for LogP and pKa data of the amine precursor). [\[Link\]](#)

- Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. (Reference for generic gradient conditions and column regeneration protocols). [[Link](#)]
- Waters Corporation. Method Development Guide: Selecting the Right Column Selectivity. (Grounding for the C18 vs. Phenyl-Hexyl comparison). [[Link](#)]

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Sources

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- 2. [lcms.cz](https://www.lcms.cz) [[lcms.cz](https://www.lcms.cz)]
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